Methyl 5-bromo-4-cyano-2-fluorobenzoate
Overview
Description
Methyl 5-bromo-4-cyano-2-fluorobenzoate is an organic compound with the molecular formula C9H5BrFNO2 It is a derivative of benzoic acid, featuring bromine, cyano, and fluorine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-4-cyano-2-fluorobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-cyano-2-fluorobenzoate using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-cyano-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are typically used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Reduction Reactions: Products include amine derivatives.
Oxidation Reactions: Products include carboxylic acids or other oxidized forms.
Scientific Research Applications
Methyl 5-bromo-4-cyano-2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-4-cyano-2-fluorobenzoate involves its interaction with specific molecular targets. The presence of the cyano and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-4-chloro-2-fluorobenzoate
- Methyl 5-bromo-2-fluorobenzoate
- Methyl 4-bromo-5-chloro-2-fluorobenzoate
Uniqueness
Methyl 5-bromo-4-cyano-2-fluorobenzoate is unique due to the combination of bromine, cyano, and fluorine substituents, which confer distinct chemical properties
Biological Activity
Methyl 5-bromo-4-cyano-2-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C9H6BrFNO2
- Molecular Weight : Approximately 232.06 g/mol
- Structural Features :
- A bromine atom at the 5-position
- A cyano group at the 4-position
- A fluorine atom at the 2-position
- An ester functional group (methoxy carbonyl)
These features contribute to its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The cyano and fluorine groups enhance the compound's reactivity, allowing it to bind effectively to enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms, altering metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, potentially affecting signaling pathways related to cell growth and apoptosis.
Cytotoxicity and Anticancer Potential
A study focusing on structure-based design of inhibitors identified that similar compounds could act as potent inhibitors against cancer-related targets such as human farnesyltransferase (hFTase). The presence of bromine in the para position significantly increased the potency of these compounds, suggesting that this compound may also exhibit cytotoxic effects against cancer cells through similar mechanisms .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 5-bromo-4-chloro-2-fluorobenzoate | C8H5BrClF O2 | Chlorine instead of cyano; different reactivity |
Methyl 4-bromo-5-chloro-2-fluorobenzoate | C8H5BrClF O2 | Different substitution pattern |
Methyl 3-amino-5-bromo-2-fluorobenzoate | C9H8BrF N O2 | Amino group introduces different reactivity |
These comparisons highlight how variations in functional groups can influence biological activity and reactivity profiles.
Case Studies and Research Findings
- Antibacterial Activity : In a study examining the efficacy of various benzoate derivatives against Gram-negative bacteria, compounds similar to this compound demonstrated significant inhibition against strains like E. coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) in the low µg/mL range .
- Cytotoxicity Assessment : In vitro assays indicated that halogenated benzoates could induce apoptosis in cancer cell lines, with IC50 values significantly lower than those for non-halogenated counterparts. This suggests potential for further exploration in anticancer therapies .
- Structure-Activity Relationship (SAR) : Research on SAR has shown that the introduction of cyano and halogen substituents can dramatically enhance the potency of benzoate derivatives against various biological targets, indicating a promising avenue for drug development.
Properties
IUPAC Name |
methyl 5-bromo-4-cyano-2-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)6-3-7(10)5(4-12)2-8(6)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVSBHIODMQDEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)Br)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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